molecular formula C22H24N2O3S B15106336 [4-(4-Methoxyphenyl)piperazin-1-yl](3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone

[4-(4-Methoxyphenyl)piperazin-1-yl](3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone

Cat. No.: B15106336
M. Wt: 396.5 g/mol
InChI Key: BXXVQJJCAVSTNB-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)piperazin-1-ylmethanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a dihydro-1,4-oxathiin moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)piperazin-1-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxyphenyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyphenyl group.

    Formation of the Dihydro-1,4-oxathiin Moiety: The dihydro-1,4-oxathiin ring can be synthesized by the cyclization of appropriate thiol and epoxide precursors.

    Coupling Reaction: Finally, the methoxyphenyl-substituted piperazine is coupled with the dihydro-1,4-oxathiin moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Methoxyphenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential pharmacological properties. The presence of the piperazine ring, which is a common motif in many bioactive molecules, suggests that it may interact with various biological targets, including receptors and enzymes.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Preliminary studies may focus on its activity against certain diseases or conditions, such as its potential use as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, 4-(4-Methoxyphenyl)piperazin-1-ylmethanone can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The dihydro-1,4-oxathiin moiety may interact with enzymes involved in oxidative stress pathways, providing potential antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)piperazin-1-ylmethanone: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    4-(4-Methylphenyl)piperazin-1-ylmethanone: Similar structure but with a methylphenyl group instead of a methoxyphenyl group.

Uniqueness

The uniqueness of 4-(4-Methoxyphenyl)piperazin-1-ylmethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The methoxy group can enhance solubility and membrane permeability, while the piperazine ring provides a versatile scaffold for interaction with biological targets.

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(5-phenyl-2,3-dihydro-1,4-oxathiin-6-yl)methanone

InChI

InChI=1S/C22H24N2O3S/c1-26-19-9-7-18(8-10-19)23-11-13-24(14-12-23)22(25)20-21(28-16-15-27-20)17-5-3-2-4-6-17/h2-10H,11-16H2,1H3

InChI Key

BXXVQJJCAVSTNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

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